Acetagastrodine

Vue d'ensemble

Description

L’acégastrodine est un dérivé de la gastrodine, un composé bioactif présent dans les rhizomes de Gastrodia elata, une plante médicinale chinoise traditionnelle. La gastrodine et ses dérivés, notamment l’acégastrodine, sont connus pour leurs propriétés neuroprotectrices et antioxydantes. L’acégastrodine a fait l’objet d’études pour ses effets thérapeutiques potentiels sur divers troubles neurologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acégastrodine peut être synthétisée par acétylation de la gastrodine. Le processus implique la réaction de la gastrodine avec l’anhydride acétique en présence d’un catalyseur tel que la pyridine. La réaction est généralement effectuée à température ambiante et le produit est purifié par recristallisation .

Méthodes de production industrielle : Dans un contexte industriel, la production d’acégastrodine implique une acétylation à grande échelle de la gastrodine. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir son efficacité et sa sécurité .

Analyse Des Réactions Chimiques

Types de réactions : L’acégastrodine subit diverses réactions chimiques, notamment :

Oxydation : L’acégastrodine peut être oxydée pour former des quinones correspondantes.

Réduction : Elle peut être réduite en ses dérivés hydroxy.

Substitution : L’acégastrodine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acétyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l’hydroxylamine peuvent être utilisés dans des conditions douces.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Dérivés hydroxy.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L’acégastrodine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse d’autres composés bioactifs.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Enquêté pour ses effets thérapeutiques potentiels sur les troubles neurologiques tels que la maladie d’Alzheimer, la maladie de Parkinson et l’épilepsie.

Industrie : Utilisé dans le développement de médicaments et de suppléments neuroprotecteurs.

Applications De Recherche Scientifique

Acegastrodine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Industry: Utilized in the development of neuroprotective drugs and supplements.

Mécanisme D'action

L’acégastrodine exerce ses effets principalement grâce à ses propriétés antioxydantes et neuroprotectrices. Elle module les niveaux de neurotransmetteurs, réduit le stress oxydatif et inhibe les voies inflammatoires. Le composé cible diverses voies moléculaires, notamment la régulation de la fonction mitochondriale et la modulation des facteurs neurotrophiques .

Composés similaires :

Gastrodine : Le composé parent de l’acégastrodine, connu pour ses effets neuroprotecteurs.

Alcool p-hydroxybenzylique : Un autre dérivé de la gastrodine aux propriétés bioactives similaires.

Acétylgastrodine : Un composé étroitement apparenté avec un potentiel thérapeutique comparable.

Unicité de l’acégastrodine : L’acégastrodine se distingue par sa stabilité et sa biodisponibilité accrues par rapport à la gastrodine. Sa forme acétylée permet une meilleure absorption et des effets prolongés dans l’organisme, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Gastrodin: The parent compound of acegastrodine, known for its neuroprotective effects.

p-Hydroxybenzyl alcohol: Another derivative of gastrodin with similar bioactive properties.

Acetylgastrodin: A closely related compound with comparable therapeutic potential.

Uniqueness of Acegastrodine: Acegastrodine stands out due to its enhanced stability and bioavailability compared to gastrodin. Its acetylated form allows for better absorption and prolonged effects in the body, making it a promising candidate for therapeutic applications .

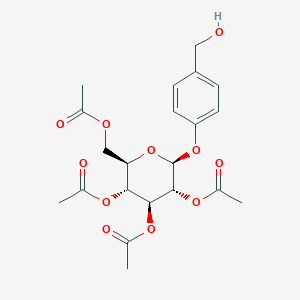

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDVDQXCUHOED-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214509 | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-41-4 | |

| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetagastrodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAGASTRODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)